molecular formula C11H12N2O2 B14876695 (6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol

(6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol

Cat. No.: B14876695
M. Wt: 204.22 g/mol
InChI Key: RFYKZRSMPORVOG-UHFFFAOYSA-N
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Description

(6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol is a chemical compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a methanol moiety attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

The synthesis of (6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Methylation: The methyl group is added through a methylation reaction, typically using a methylating agent such as methyl iodide.

    Attachment of the Methanol Moiety:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

(6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Addition: The compound can participate in addition reactions, such as hydrogenation or hydroboration, to form more complex molecules.

Common reagents and conditions used in these reactions include transition metal catalysts, strong acids or bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol can be compared with other similar compounds, such as:

    Isoxazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring. Examples include 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid and 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-amine.

    Cyclopropyl-Substituted Compounds: These compounds contain a cyclopropyl group, which imparts unique chemical properties. Examples include cyclopropylbenzene and cyclopropylmethanol.

The uniqueness of (6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridin

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanol

InChI

InChI=1S/C11H12N2O2/c1-6-10-8(5-14)4-9(7-2-3-7)12-11(10)15-13-6/h4,7,14H,2-3,5H2,1H3

InChI Key

RFYKZRSMPORVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)CO

Origin of Product

United States

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